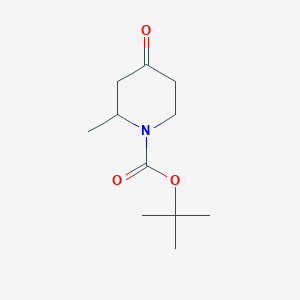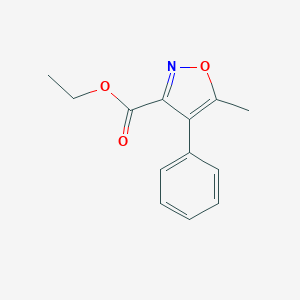
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate, also known as EMPOC, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. EMPOC is a versatile molecule that exhibits a wide range of biological activities, making it a valuable tool for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also exhibits potent inhibitory activity against various bacterial and fungal strains, suggesting that it may act by disrupting the cell membrane or cell wall of these microorganisms.
Effets Biochimiques Et Physiologiques
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various bacterial and fungal strains, and protect against neurodegenerative diseases in animal models. Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has also been shown to exhibit anti-inflammatory and antioxidant activities, suggesting that it may have potential therapeutic applications in the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has several advantages as a research tool, including its versatility, potency, and ease of synthesis. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into account when designing experiments involving Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate.
Orientations Futures
There are several potential future directions for research involving Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate. One area of interest is the development of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the investigation of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate and to identify its molecular targets in various biological processes.
Méthodes De Synthèse
The synthesis of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate involves the reaction of ethyl acetoacetate, phenylhydrazine, and methyl propiolate. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The synthesis of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been optimized to improve the yield and purity of the product, making it a practical and reliable method for producing Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate in the laboratory.
Applications De Recherche Scientifique
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor and antimicrobial activities. Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate has also been investigated for its potential use as a neuroprotective agent, with promising results in animal studies.
Propriétés
Numéro CAS |
174716-13-3 |
|---|---|
Nom du produit |
Ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate |
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 5-methyl-4-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-11(9(2)17-14-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Clé InChI |
IGQQSYKZUJMYIT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)C |
SMILES canonique |
CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)C |
Synonymes |
3-Isoxazolecarboxylicacid,5-methyl-4-phenyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



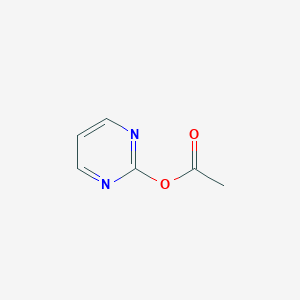
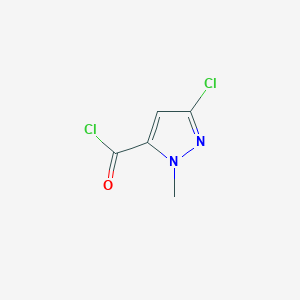
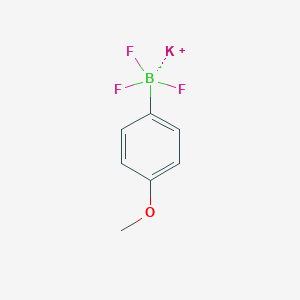
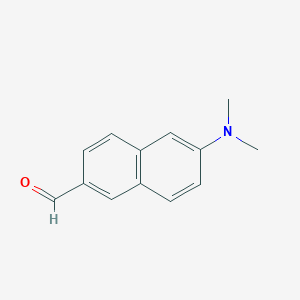
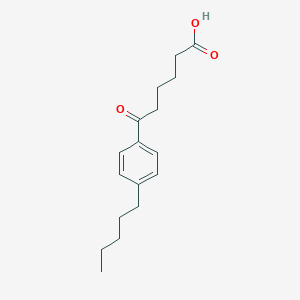
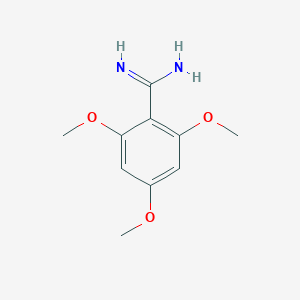
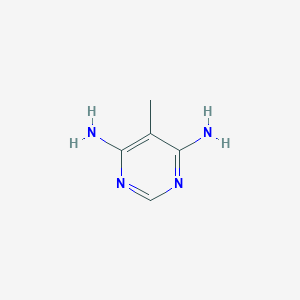

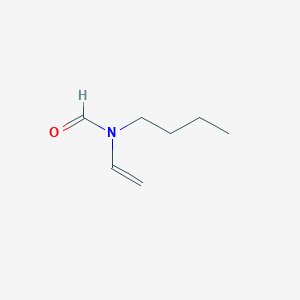
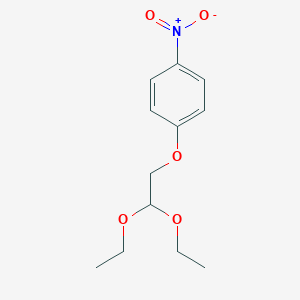
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)
![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
